molecular formula C18H23N3O2 B2712815 6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 455949-74-3

6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2712815
CAS No.: 455949-74-3
M. Wt: 313.401
InChI Key: RQJLGBHSXSVNEP-UHFFFAOYSA-N
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Description

6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.401. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives have been extensively investigated for their therapeutic potentials. For instance, certain pyrimidine-2,4-diones linked to isoxazolidine nuclei demonstrate potential anti-HIV activity by inhibiting HIV reverse transcriptase and infection in nanomolar to micromolar ranges without notable toxicity (Romeo et al., 2019). This highlights the pyrimidine nucleus as a versatile core in the development of antiretroviral agents.

Pyrimidine Derivatives in Organic Synthesis

Pyrimidine derivatives are also significant in the synthesis of new compounds with potential pharmacological activities. For example, new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have been synthesized and shown to exhibit promising antibacterial and antitumor activities (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014). Such studies demonstrate the importance of pyrimidine derivatives in developing new antibacterial and antitumor agents.

Pyrimidine Derivatives in Materials Science

In materials science, pyrimidine derivatives are explored for their photophysical properties and applications. For instance, pyrimidine-phthalimide derivatives have been synthesized, showing solid-state fluorescence emission and positive solvatochromism due to twisted geometries and different molecular conformations (Yan et al., 2017). This opens potential avenues for developing novel colorimetric pH sensors and logic gates.

Properties

IUPAC Name

6-(3-methylbutyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-11(2)8-9-21-10-14-15(17(21)22)16(20-18(23)19-14)13-6-4-12(3)5-7-13/h4-7,11,16H,8-10H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJLGBHSXSVNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC(C)C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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